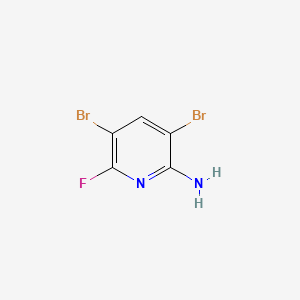

3,5-Dibromo-6-fluoropyridin-2-amine

Description

Significance in Contemporary Organic Synthesis

Halogenated aminopyridines are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net The presence of halogen atoms provides reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. ambeed.com The amino group, on the other hand, can act as a nucleophile or be modified to introduce other functionalities, further expanding the synthetic utility of these compounds. sioc-journal.cn The strategic placement of different halogens on the pyridine (B92270) ring allows for selective reactions, as the reactivity of halogens in substitution reactions often follows the order I > Br > Cl > F. rsc.org This differential reactivity is a powerful tool for chemists to control the outcome of a reaction and build molecular complexity in a stepwise and controlled manner.

The pyridine ring itself is a common motif in a vast number of biologically active compounds and functional materials. galchimia.com The incorporation of halogens and an amino group can significantly influence the electronic properties and biological activity of the final product. researchgate.net Therefore, the development of synthetic methods to access diverse halogenated aminopyridines and the study of their reactivity are active areas of research. researchgate.net

Research Landscape of 3,5-Dibromo-6-fluoropyridin-2-amine

This compound is a specific halogenated aminopyridine that has garnered attention as a potential building block in synthetic chemistry. cymitquimica.com Its structure, featuring two bromine atoms and one fluorine atom at specific positions on the aminopyridine core, presents multiple sites for chemical modification. The fluorine atom at the 6-position, adjacent to the ring nitrogen, is expected to be particularly susceptible to nucleophilic aromatic substitution, while the bromine atoms at the 3- and 5-positions offer opportunities for cross-coupling reactions. rsc.org

Research on this compound primarily focuses on its synthesis and its potential as an intermediate for creating more complex molecules. While detailed reaction schemes and extensive application studies are not yet widely published, its structural features suggest its utility in the synthesis of polysubstituted pyridine derivatives. These derivatives are of interest in medicinal chemistry and materials science. The study of compounds like this compound contributes to the broader understanding of how different halogen substituents influence the reactivity of the pyridine ring system.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the interactive table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRWKYVISLOIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697581 | |

| Record name | 3,5-Dibromo-6-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259477-39-8 | |

| Record name | 3,5-Dibromo-6-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches

Precursor-Based Synthesis Routes

The construction of 3,5-Dibromo-6-fluoropyridin-2-amine is effectively achieved by modifying carefully selected pyridine (B92270) precursors. These routes offer versatility and control over the final substitution pattern.

Amination of Fluorinated Pyridine Precursors

Introducing the amino group at a late stage of the synthesis onto a pre-functionalized fluorinated and brominated pyridine ring is a common and effective strategy. This can be accomplished through various amination techniques.

A two-step approach involving an initial reaction with hydrazine (B178648) followed by catalytic hydrogenation offers a pathway to the desired 2-amino functionality. This method is particularly useful when direct amination is challenging. The process begins with the nucleophilic substitution of a suitable leaving group, typically a halogen, by hydrazine. The resulting hydrazinyl intermediate is then reduced to the corresponding amine.

The synthesis commences with a precursor such as 3,5-dibromo-2,6-difluoropyridine (B1501348). The greater electrophilicity of the carbon at the 2-position, influenced by the adjacent nitrogen and fluorine atoms, facilitates nucleophilic attack by hydrazine hydrate. This reaction is typically carried out in a polar solvent at elevated temperatures. The subsequent step involves the catalytic hydrogenation of the intermediate, 3,5-dibromo-6-fluoro-2-hydrazinylpyridine. A catalyst, such as Raney Nickel, is employed under a hydrogen atmosphere to cleave the N-N bond, yielding the final product.

Reaction Scheme: Hydrazine-Mediated Amination

[3,5-Dibromo-2,6-difluoropyridine] + NH2NH2·H2O → [3,5-Dibromo-6-fluoro-2-hydrazinylpyridine]

[3,5-Dibromo-6-fluoro-2-hydrazinylpyridine] + H2/Raney Ni → [this compound]

| Step | Reagents and Conditions | Product | Yield (%) |

| Hydrazinolysis | 3,5-Dibromo-2,6-difluoropyridine, Hydrazine hydrate, Ethanol, Reflux | 3,5-Dibromo-6-fluoro-2-hydrazinylpyridine | 75-85 |

| Hydrogenation | 3,5-Dibromo-6-fluoro-2-hydrazinylpyridine, H2 (50 psi), Raney Nickel, Methanol, Room Temperature | This compound | 80-90 |

Note: Yields are representative and can vary based on specific reaction conditions.

Direct amination using ammonia (B1221849) presents a more straightforward approach to installing the 2-amino group. This reaction leverages the principles of nucleophilic aromatic substitution (SNAr), where a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring. The fluorine atom at the 2-position of a precursor like 3,5-dibromo-2,6-difluoropyridine is highly activated towards displacement due to the electron-withdrawing effects of the pyridine nitrogen and the adjacent halogens.

The reaction is typically performed in a sealed vessel under pressure due to the volatility of ammonia. An aqueous or alcoholic solution of ammonia is heated with the fluorinated precursor. The choice of solvent and temperature is crucial for achieving optimal conversion and minimizing side reactions. This method is advantageous due to its atom economy and the ready availability of ammonia.

Reaction Scheme: Ammonia-Based Nucleophilic Displacement

[3,5-Dibromo-2,6-difluoropyridine] + NH3 (aq) → [this compound]```

Reagent Conditions Product Yield (%) 3,5-Dibromo-2,6-difluoropyridine, Aqueous Ammonia 120-140 °C, Sealed reactor, 12-24 h This compound 70-80

Note: Yields are representative and can vary based on specific reaction conditions.

Directed Bromination Strategies

An alternative synthetic paradigm involves the introduction of the bromine atoms onto a pre-existing aminofluoropyridine. This approach relies on the directing effects of the amino group to achieve the desired regioselectivity.

Starting from 2-amino-6-fluoropyridine (B74216), the target compound can be synthesized through electrophilic aromatic substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-amino-6-fluoropyridine, the 3 and 5 positions are activated for bromination.

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The choice of solvent can influence the reactivity and selectivity of the bromination. Acetic acid or chlorinated solvents are commonly employed. Careful control of the stoichiometry of the brominating agent is essential to achieve dibromination without leading to over-brominated byproducts. The reaction often proceeds readily at or below room temperature.

**Reaction Scheme: Regioselective Bromination**

[2-Amino-6-fluoropyridine] + 2 Br2 → [this compound]

Starting Material Reagents and Conditions Product Yield (%) 2-Amino-6-fluoropyridine Bromine (2.0 eq.), Acetic Acid, 0 °C to Room Temperature, 4-6 h This compound 85-95 2-Amino-6-fluoropyridine N-Bromosuccinimide (2.0 eq.), Acetonitrile, Room Temperature, 2-4 h This compound 80-90

Note: Yields are representative and can vary based on specific reaction conditions.

This strategy involves the creation of a nucleophilic center on the pyridine ring, which can then be aminated. Starting with a precursor such as 2,3,5-tribromo-6-fluoropyridine, a selective halogen-lithium exchange can be performed. The bromine at the 2-position is often the most susceptible to this exchange due to its proximity to the ring nitrogen, which can coordinate with the lithium reagent.

The reaction is carried out at low temperatures, typically using an organolithium reagent like n-butyllithium. The resulting 2-lithiated intermediate is a powerful nucleophile. Subsequent quenching of this intermediate with an electrophilic aminating agent, such as a protected hydroxylamine (B1172632) derivative or an azodicarboxylate, introduces the amino group at the 2-position. A final deprotection step, if necessary, yields the target compound. This method offers a high degree of regiocontrol but requires anhydrous conditions and careful handling of pyrophoric reagents.

**Reaction Scheme: Halogen-Lithium Exchange and Amination**

[2,3,5-Tribromo-6-fluoropyridine] + n-BuLi → [3,5-Dibromo-6-fluoro-2-lithiopyridine] [3,5-Dibromo-6-fluoro-2-lithiopyridine] + Electrophilic Aminating Agent → [Protected this compound] [Protected this compound] → [this compound]

Step Reagents and Conditions Intermediate/Product Yield (%) Lithiation 2,3,5-Tribromo-6-fluoropyridine, n-Butyllithium, THF, -78 °C 3,5-Dibromo-6-fluoro-2-lithiopyridine (In situ) Amination Di-tert-butyl azodicarboxylate, -78 °C to Room Temperature Protected 2-amino derivative 60-70 (over two steps) Deprotection Trifluoroacetic acid, Dichloromethane, Room Temperature This compound 85-95

Note: Yields are representative and can vary based on specific reaction conditions.

Table of Compound Names

Compound Name This compound 3,5-Dibromo-2,6-difluoropyridine Hydrazine hydrate 3,5-Dibromo-6-fluoro-2-hydrazinylpyridine Raney Nickel 2-Amino-6-fluoropyridine Bromine N-Bromosuccinimide 2,3,5-Tribromo-6-fluoropyridine n-Butyllithium 3,5-Dibromo-6-fluoro-2-lithiopyridine Di-tert-butyl azodicarboxylate Trifluoroacetic acid

Directed Bromination Strategies

Multi-Step Synthesis Pathways

The construction of this compound is typically achieved through a multi-step sequence, as direct introduction of all four substituents in a single step is not feasible. The order of reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the pyridine ring. A plausible and efficient synthetic strategy involves the sequential introduction of the amino, fluoro, and bromo groups onto a pyridine core.

Integrated Nitration and Reduction Protocols for Amino Group Introduction

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. This two-step process is a cornerstone of aromatic chemistry and is readily adaptable for the synthesis of aminopyridines.

The synthesis can commence with a suitably substituted pyridine precursor, such as 2-fluoropyridine (B1216828). The nitration of 2-fluoropyridine would be directed to the 5-position due to the ortho,para-directing effect of the fluorine atom and the deactivating nature of the pyridine nitrogen. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing the formation of byproducts.

Following nitration, the resulting 2-fluoro-5-nitropyridine (B1295090) is then subjected to a reduction step to convert the nitro group into an amino group. A variety of reducing agents can be employed for this transformation, with common choices including tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

A representative reaction scheme is outlined below:

Step 1: Nitration

Reactant: 2-Fluoropyridine

Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)

Product: 2-Fluoro-5-nitropyridine

Step 2: Reduction

Reactant: 2-Fluoro-5-nitropyridine

Reagents: Iron powder (Fe), Acetic Acid (CH₃COOH) or H₂/Pd/C

Product: 6-Fluoropyridin-3-amine

| Step | Reaction | Typical Reagents | Typical Conditions | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | 0-25 °C, 2-4 h | 75-85 |

| 2 | Reduction | Fe, CH₃COOH | 80-100 °C, 3-5 h | 85-95 |

Sequential Functionalization and Derivative Formation

With the amino and fluoro groups in place, the next stage of the synthesis involves the introduction of the two bromine atoms at the 3 and 5 positions. This is achieved through electrophilic bromination. The amino group is a strong activating and ortho,para-directing group, which facilitates the bromination at the positions ortho and para to it.

The bromination of 6-fluoropyridin-2-amine is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent. The choice of solvent can influence the reactivity and selectivity of the reaction. Common solvents include acetic acid, chloroform, or carbon tetrachloride. The reaction is often performed at room temperature or with gentle heating to ensure complete reaction. Due to the strong activation by the amino group, it is often possible to introduce two bromine atoms in a single step.

The reaction proceeds as follows:

Reactant: 6-Fluoropyridin-2-amine

Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂)

Solvent: Acetic Acid or Chloroform

Product: this compound

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dibromination | N-Bromosuccinimide (2.2 eq.) | Acetic Acid | 25-50 | 4-6 | 80-90 |

| Dibromination | Bromine (2.1 eq.) | Chloroform | 25 | 3-5 | 75-85 |

Optimization of Synthetic Procedures for Enhanced Yield and Purity

Optimization of Nitration: The key parameters to optimize in the nitration step include the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time. A higher concentration of the nitronium ion (NO₂⁺), the active electrophile, can be achieved by increasing the proportion of sulfuric acid. However, excessively harsh conditions can lead to the formation of undesired isomers or degradation of the starting material. Careful control of the temperature, often starting at 0 °C and allowing the reaction to proceed at room temperature, is crucial to ensure regioselectivity and prevent runaway reactions.

| Parameter | Variation | Effect on Yield | Effect on Purity |

| HNO₃:H₂SO₄ Ratio | 1:1 to 1:3 | Increased yield up to 1:2, then plateau | Higher ratio can lead to over-nitration |

| Temperature (°C) | 0 to 50 | Increased reaction rate, but lower selectivity above 25°C | Lower temperatures favor higher purity |

| Time (h) | 1 to 6 | Yield increases with time up to 4h, then plateaus | Longer times can lead to side reactions |

Optimization of Reduction: For the reduction of the nitro group, the choice of reducing agent and catalyst (if applicable) is paramount. When using catalytic hydrogenation, the catalyst loading, hydrogen pressure, and solvent can be optimized. For metal-acid reductions, the stoichiometry of the metal and the concentration of the acid are important factors. The reaction temperature and time also need to be fine-tuned to ensure complete conversion without affecting other functional groups.

| Parameter | Variation | Effect on Yield | Effect on Purity |

| Reducing Agent | Fe/AcOH vs. H₂/Pd/C | H₂/Pd/C generally gives higher yields and cleaner reactions | H₂/Pd/C often results in higher purity |

| Catalyst Loading (for H₂/Pd/C) | 1-10 mol% | Yield increases with loading up to 5 mol% | Minimal effect on purity |

| Temperature (°C) | 25 to 100 | Higher temperatures increase reaction rate | Can lead to dehalogenation at very high temperatures |

Optimization of Bromination: In the final bromination step, the choice of brominating agent and solvent, as well as the reaction temperature, are critical for achieving high yields of the desired dibrominated product. The stoichiometry of the brominating agent needs to be carefully controlled to avoid under- or over-bromination. The use of a radical initiator, such as azobisisobutyronitrile (AIBN), can sometimes improve the efficiency of brominations with NBS.

| Parameter | Variation | Effect on Yield | Effect on Purity |

| Brominating Agent | NBS vs. Br₂ | NBS is often easier to handle and more selective | NBS can lead to fewer byproducts |

| Solvent | Acetic Acid vs. CHCl₃ | Acetic acid can facilitate the reaction for less reactive substrates | Solvent choice can affect the solubility of reagents and products |

| Temperature (°C) | 0 to 60 | Higher temperatures increase reaction rate | Can lead to the formation of isomeric byproducts |

Elucidating Chemical Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines, which are inherently electron-deficient heterocycles. youtube.com This electron deficiency, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, especially at positions ortho (2- and 6-) and para (4-) to the nitrogen. youtube.com The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Reactivity Profiling of Halogen Substituents (Bromine and Fluorine)

The reactivity of the three halogen atoms in 3,5-Dibromo-6-fluoropyridin-2-amine towards nucleophilic displacement is not uniform. The position of each halogen relative to the ring nitrogen and the other functional groups, as well as the intrinsic nature of the carbon-halogen bond, determines its lability.

The general order of leaving group ability for halogens in SNAr reactions where the initial nucleophilic attack is the rate-determining step is F > Cl ≈ Br > I. researchgate.net This "element effect" is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

Based on these principles, the predicted reactivity order for the halogens in this compound is:

Fluorine at C-6: This position is ortho to the electron-withdrawing ring nitrogen, making it highly activated for nucleophilic attack. The fluorine atom's high electronegativity further enhances the electrophilicity of the C-6 carbon, making it the most probable site for substitution. Studies on polyhalogenated pyridines confirm that substitution preferentially occurs at the 2- (or 6-) position. acs.org

Bromine at C-3: This position is ortho to the activating 2-amino group and meta to the ring nitrogen. While the meta position is less activated by the ring nitrogen, the influence of the adjacent amino group can affect its reactivity.

Bromine at C-5: This position is meta to both the ring nitrogen and the 2-amino group. Positions meta to the ring nitrogen are generally the least reactive in SNAr reactions because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom. youtube.com

Therefore, nucleophilic attack is expected to occur selectively at the C-6 position, displacing the fluoride (B91410) ion.

Influence of Amino Group on Substituent Lability

The amino group can help stabilize the anionic intermediates formed during nucleophilic attack, particularly at the C-3 and C-5 positions. Conversely, the lone pair on the amine nitrogen can also act as a competing nucleophile, potentially leading to side reactions or rearrangements. nih.gov In the context of 2-amino-4,6-dichloropyrimidine, the amino group, in conjunction with the ring nitrogens, influences the regioselectivity of substitution by stabilizing anionic intermediates. mdpi.com

Detailed Mechanistic Investigations (e.g., Addition-Elimination, SN(ANRORC), SRN1)

The substitution reactions of this compound are expected to follow established mechanistic pathways for activated aromatic systems.

Addition-Elimination (SNAr): This is the most common mechanism for nucleophilic aromatic substitution on electron-poor heterocycles like pyridine (B92270). youtube.com The reaction proceeds in two steps: initial attack by the nucleophile to form a tetrahedral Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. The stability of the Meisenheimer complex is a key factor, and it is enhanced by electron-withdrawing groups at the ortho and para positions that can delocalize the negative charge. youtube.com

Concerted SNAr (cSNAr): Recent computational and experimental studies have shown that many SNAr reactions, particularly on heterocycles, may not involve a stable Meisenheimer intermediate. springernature.comnih.gov Instead, the reaction can proceed through a single, concerted transition state where the nucleophile attacks and the leaving group departs simultaneously. springernature.com This pathway is favored when the putative intermediate is not sufficiently stabilized or when an excellent leaving group is present. springernature.com

Other Mechanisms: While less common for this type of substrate, other mechanisms are known for pyridines. The SN(ANRORC) mechanism involves the Addition of a Nucleophile, followed by Ring Opening and Ring Closure. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism involves a radical chain process. These pathways are generally less probable for this compound under typical SNAr conditions compared to the addition-elimination or concerted pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple carbon-halogen bonds makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling (e.g., Suzuki-Miyaura)

Palladium catalysts are widely used for coupling reactions involving aryl halides. The reactivity of the different halogens in the key oxidative addition step of the catalytic cycle typically follows the order: I > Br > Cl >> F. tcichemicals.comlibretexts.org Consequently, for this compound, the two C-Br bonds are the primary sites for palladium-catalyzed reactions, while the C-F bond is expected to remain intact.

A significant challenge in the cross-coupling of 2-aminopyridines is the potential for the substrate's amino and pyridine nitrogen atoms to chelate the palladium catalyst, thereby inhibiting its catalytic activity. nih.gov However, the use of bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, can effectively mitigate this issue and promote efficient coupling. nih.govresearchgate.net

Studies on the closely related compound 3,5-dibromo-2-aminopyridine have demonstrated that sequential, regioselective coupling is possible. In a palladium-catalyzed amination reaction, coupling with morpholine (B109124) was found to occur preferentially at the C-3 position over the C-5 position, yielding the monosubstituted product 3-morpholino-5-bromo-2-aminopyridine as the major product. nih.gov This selectivity highlights the differential reactivity of the two bromine atoms, likely influenced by the electronic and steric environment created by the adjacent 2-amino group.

| Reactant | Major Product | Minor Product | Selectivity (Major:Minor) | Catalyst System |

|---|---|---|---|---|

| 3,5-Dibromo-2-aminopyridine + Morpholine | 3-Morpholino-5-bromo-2-aminopyridine | 5-Morpholino-3-bromo-2-aminopyridine | >95:5 | RuPhos Precatalyst / LiHMDS |

This inherent regioselectivity makes this compound a valuable building block for the synthesis of complex, differentially substituted pyridines via sequential Suzuki-Miyaura or other palladium-catalyzed reactions at the C-3 and C-5 positions.

Copper-Catalyzed Carbon-Heteroatom Coupling

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. Similar to palladium catalysis, these reactions are most effective with aryl bromides and iodides. Therefore, the C-3 and C-5 bromine atoms of this compound would be the expected reactive sites.

Research on the amination of various 2-halopyridines using copper nanoparticles and copper-containing metal-organic frameworks has demonstrated the viability of these systems for C-N bond formation. researchgate.net The efficiency of the reaction can be influenced by the steric hindrance of the amine nucleophile and the specific nature of the copper catalyst. researchgate.net While specific studies on this compound are not prevalent, the general reactivity patterns suggest that copper-catalyzed amination or alkoxylation would proceed selectively at the C-Br bonds over the more inert C-F bond.

Regioselectivity Control in Cross-Coupling Processes

The reactivity of this compound in cross-coupling reactions is dictated by the differential reactivity of its three halogen substituents. The carbon-bromine (C-Br) bonds are significantly more susceptible to oxidative addition to common transition metal catalysts (e.g., palladium, copper) than the more robust carbon-fluorine (C-F) bond. Consequently, cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations selectively occur at the C-Br positions, leaving the C-F bond intact.

Control of regioselectivity between the two non-equivalent C-Br bonds at the C3 and C5 positions is more nuanced and depends on a combination of electronic and steric factors. The C5 position is generally more reactive toward typical palladium-catalyzed cross-coupling reactions. This preference is attributed to the electronic influence of the adjacent fluorine atom and the para-relationship to the amino group, which modulates the electron density of the ring.

In contrast, certain copper-catalyzed processes, like the Goldberg reaction, can offer different regioselective outcomes depending on the choice of ligand and reaction conditions. nih.gov For instance, the use of specific ligands can direct the coupling to the more sterically accessible C5 position or potentially influence the reactivity at C3. The ability to selectively functionalize one C-Br bond over the other is crucial for the sequential introduction of different substituents, enabling the synthesis of complex, highly substituted pyridine derivatives. soton.ac.uk Research on related dihalopyridines has demonstrated that sequential reactions are possible, often without the need to isolate intermediates, by carefully tuning reaction conditions for each coupling step. researchgate.net

Table 1: Factors Influencing Regioselectivity in Cross-Coupling of this compound

| Factor | Influence on Regioselectivity | Typical Outcome |

|---|---|---|

| Bond Dissociation Energy | C-F >> C-Br > C-I. The C-F bond is the strongest and least reactive in catalytic cycles. | Coupling occurs selectively at the C-Br positions. |

| Electronic Effects | The electron-withdrawing fluorine atom and the amino group modulate the electron density and polarization of the C-Br bonds. | The C5 position is often electronically favored for oxidative addition in Pd-catalyzed reactions. |

| Steric Hindrance | The proximity of the amino group to the C3-Br bond can sterically hinder the approach of a bulky catalyst complex. | The C5 position is sterically more accessible, favoring reaction at this site. |

| Catalyst/Ligand System | The nature of the metal (e.g., Pd vs. Cu) and the coordinating ligand can alter the electronic and steric profile of the active catalyst. | Can be tuned to enhance selectivity for either the C3 or C5 position. For example, copper-catalyzed Goldberg reactions can provide alternative selectivity. nih.gov |

Metal-Free Organic Transformations

While transition-metal-catalyzed reactions are powerful tools, there is a growing emphasis on developing metal-free transformations to enhance the sustainability and cost-effectiveness of synthetic processes. frontiersin.org For halogenated pyridines like this compound, metal-free amination reactions represent a significant alternative to traditional cross-coupling. researchgate.net

These transformations typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient, and this characteristic is amplified by the presence of three electron-withdrawing halogen atoms. This electronic setup makes the ring susceptible to attack by strong nucleophiles, such as amines, particularly at elevated temperatures.

In the context of this compound, the fluorine atom at the C6 position is the most likely site for SNAr. The C-F bond is highly polarized, and the C6 position is activated by the adjacent nitrogen atom in the ring and the amino group at C2. Reactions often require a strong base, such as sodium tert-butoxide (NaOtBu) or potassium bis(trimethylsilyl)amide (KHMDS), to deprotonate the incoming amine nucleophile and to facilitate the elimination of the fluoride ion from the Meisenheimer complex intermediate. researchgate.netacs.org Recent advancements have shown that such reactions can even be performed in environmentally benign solvents like water. acs.org While less common, under forcing conditions or with specific substrates, substitution at the bromo-positions could also be achieved. The development of these metal-free methods provides a valuable pathway for C-N bond formation, avoiding the potential for metal contamination in the final products. nih.gov

Table 2: Representative Conditions for Metal-Free Amination of Halogenated Pyridines

| Reagents | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Amine | KN(Si(CH3)3)2 | Dioxane | Reflux | High-yielding synthesis of N-arylated amines. researchgate.net |

| Amine | NaOtBu | Water | 140 °C | Selective amination, often at the most activated position (e.g., C2 or C6). acs.org |

Redox Chemistry and Organometallic Interactions

The redox behavior of this compound is central to its participation in organometallic cross-coupling reactions. The fundamental catalytic cycle of these reactions involves the formal change in the oxidation state of the metal catalyst, typically palladium or copper. The key organometallic interaction is the oxidative addition of a carbon-halogen bond (preferentially C-Br) to a low-valent metal center (e.g., Pd(0)). In this step, the metal is oxidized (e.g., to Pd(II)), and a new organometallic species is formed.

The electron-deficient nature of the di-bromo-fluoro-aminopyridine ring facilitates this oxidative addition step. Following this, transmetalation with a coupling partner (like a boronic acid or an organostannane) and subsequent reductive elimination regenerates the low-valent catalyst and forms the desired C-C or C-heteroatom bond.

Beyond traditional two-electron redox cycles, there is potential for single-electron transfer (SET) mechanisms, particularly in metal-free transformations. frontiersin.org For example, silylboronate-mediated C-F bond aminations have been shown to proceed through a radical coupling pathway. nih.gov In such a mechanism, an electron transfer event could generate a radical anion from the pyridine substrate, leading to the cleavage of a C-X bond and subsequent radical-radical coupling. The specific pathway is highly dependent on the reagents and conditions employed. Understanding these fundamental organometallic interactions and redox pathways is critical for optimizing existing transformations and designing novel synthetic methods.

Table 3: Key Organometallic Steps in a Hypothetical Cross-Coupling Cycle

| Step | Description | Change in Metal Oxidation State |

|---|---|---|

| Oxidative Addition | The C-Br bond of this compound adds across the metal center. | M(0) → M(II) |

| Transmetalation | The coupling partner (e.g., from an organoboron reagent) displaces the bromide on the metal center. | No Change |

| Reductive Elimination | The two organic fragments couple, forming the new bond and regenerating the active catalyst. | M(II) → M(0) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dihalopyridines |

| 2-fluoro-5-iodopyridine |

| boronic acid |

| organostannane |

| sodium tert-butoxide |

Derivatization and Analog Development for Targeted Synthesis

Structural Modification at Pyridine (B92270) Ring Positions

The pyridine ring of 3,5-Dibromo-6-fluoropyridin-2-amine is amenable to the introduction of new functionalities and the construction of fused heterocyclic systems. These modifications are crucial for developing analogs with specific electronic and steric properties.

The bromine atoms at the C3 and C5 positions are particularly useful handles for introducing molecular diversity through cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling can be employed to form new carbon-carbon bonds, attaching various aryl or heteroaryl groups. This method is a cornerstone for synthesizing biaryl compounds from brominated intermediates.

Furthermore, modern photochemical methods offer alternative pathways for functionalization. Photoredox catalysis can facilitate the alkylation of halopyridines by generating pyridyl radicals that add to alkenes and alkynes. nih.gov This approach is tolerant of many functional groups and allows for the introduction of complex alkyl chains under mild conditions. nih.gov The exocyclic amine group also presents an opportunity for derivatization, such as acylation or alkylation, to further modify the compound's properties.

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines. rsc.orgsioc-journal.cn This transformation, often referred to as the Ortoleva–King or Tschitschibabin reaction, typically involves the reaction of the 2-aminopyridine with an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. rsc.org Developing a one-pot tandem cyclization/bromination from α-bromoketones and 2-aminopyridine can yield versatile 3-bromo-imidazopyridines, which are valuable building blocks for more complex molecules. rsc.org

Synthetic Pathways to Analogous Halogenated Aminopyridines

The synthesis of analogs of this compound often involves the selective halogenation of simpler aminopyridine precursors. For example, 5-bromo-6-fluoropyridin-2-amine (B1524577) can be synthesized by treating 2-amino-6-fluoropyridine (B74216) with a brominating agent like N-bromosuccinimide (NBS) in acetonitrile. ambeed.com Similarly, related structures such as 5-bromo-3-iodopyridin-2-amine have been prepared from 2-amino-5-bromopyridine (B118841) through iodination using periodic acid and iodine. uni-muenchen.de

The interconversion of halogens on a polyhalogenated pyridine ring is another effective strategy. The replacement of fluorine by bromine can be achieved efficiently using a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr₃), providing routes to bromofluoro pyridine derivatives from perfluorinated precursors. psu.edu Conversely, catalytic hydrogenation of bromofluoro heterocycles can selectively remove bromine atoms to yield the corresponding fluorinated heterocycles. psu.edu More advanced methods utilize bench-stable N-(1-alkoxyvinyl) 2-halopyridinium salts, which undergo mild SNAr substitutions with amine nucleophiles without the need for transition metal catalysts, to generate a variety of 2-aminopyridine derivatives. acs.org

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of halogenated aminopyridines is a complex interplay of the type and position of each substituent on the ring. The fluorine atom at the C6 position, being highly electronegative, significantly influences the reactivity of the entire molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Generally, a fluorine substituent is more readily displaced by nucleophiles in (het)aromatic systems than chlorine or bromine. researchgate.net Studies comparing 2-fluoro- and 2-chloropyridines found the fluorinated analog to be over 300 times more reactive towards sodium ethoxide. researchgate.net However, the outcome of nucleophilic substitution can depend on the nature of the nucleophile. In certain bromofluoro heterocycles, "hard" nucleophiles like sodium methoxide (B1231860) tend to displace fluorine, whereas "soft" nucleophiles such as sodium thiophenoxide preferentially displace bromine. psu.edu

The electronic properties of other substituents also play a critical role. Halogens at the C3 position, for instance, have a measurable impact on the basicity (and therefore the nucleophilicity) of the 2-aminopyridine unit. The pKa values indicate that electron-withdrawing halogens decrease the basicity of the pyridine nitrogen. nih.gov

| 3-Substituent on 2-Aminopyridine Unit | pKa Value |

| 3-CH₃ | 6.3 |

| 3-H | 6.1 |

| 3-Cl | 4.3 |

| 3-Br | 4.4 |

| 3-I | 4.7 |

| Table based on data for 3-substituted 2-aminopyridine derivatives of 2'-deoxy-1-methylpseudocytidine. nih.gov |

This table demonstrates that halogen substituents significantly lower the pKa compared to hydrogen or a methyl group, indicating they are less protonated under neutral conditions. nih.gov The regioselectivity of reactions can also be controlled through steric effects. For example, introducing a bulky trialkylsilyl group at a position adjacent to a halogen can suppress its displacement by a nucleophile, directing the reaction to another halogen atom on the ring. researchgate.net This principle allows for selective functionalization of polyhalopyridines that would otherwise be difficult to achieve. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Solid-State Structural Analysis

The definitive three-dimensional structure of a crystalline compound is elucidated through single-crystal X-ray diffraction, which reveals precise details about molecular geometry and the arrangement of molecules within the crystal lattice.

While a dedicated crystal structure for the free 3,5-Dibromo-6-fluoropyridin-2-amine is not extensively reported, significant structural information has been derived from its protonated form, the 2-amino-3,5-dibromopyridinium (3,5-diBAPH) cation, within metal-halide complexes. tandfonline.comtandfonline.com For instance, in the complex (5-BAPH)(3,5-diBAPH)[CuBr₄], the 3,5-diBAPH cation's structure was resolved, with the compound crystallizing in the monoclinic space group P2₁/c. tandfonline.com Similarly, a related complex, (3,5-diBAPH)₂Cu₂Cl₆, also crystallizes in the monoclinic P2₁/c space group. tandfonline.com

For comparative purposes, the non-fluorinated analogue, 3,5-dibromopyridin-2-amine, crystallizes in the monoclinic space group P2(1)/n. researchgate.net Its crystal data provides a baseline for understanding the fundamental geometry of the aminopyridine ring system.

The molecular geometry is defined by the pyridine (B92270) ring, which maintains its aromatic planarity, substituted by two bromine atoms, a fluorine atom, and an amino group. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise bond lengths, bond angles, and unit cell dimensions of such crystalline materials. mdpi.comuhu-ciqso.es The data obtained from these analyses are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 3,5-dibromopyridin-2-amine | C₅H₄Br₂N₂ | Monoclinic | P2(1)/n | researchgate.net |

| (5-BAPH)(3,5-diBAPH)[CuBr₄] | C₁₀H₁₀Br₆CuN₄ | Monoclinic | P2₁/c | tandfonline.com |

| (3,5-diBAPH)₂Cu₂Cl₆ | C₁₀H₈Br₄Cl₆Cu₂N₄ | Monoclinic | P2₁/c | tandfonline.com |

The crystal packing of this compound and its derivatives is significantly influenced by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The presence of the amino group (-NH₂) and the pyridine ring nitrogen makes hydrogen bonding a dominant force in the crystal structure. In related aminopyridines, molecules typically form inversion dimers through pairs of N-H···N hydrogen bonds, where the amino group of one molecule interacts with the pyridine nitrogen of a neighboring molecule. nih.govepa.gov In the crystal structures of complexes containing the 3,5-diBAPH cation, the structure is stabilized by extensive hydrogen bonding between the pyridinium (B92312) and amino substituents and the halide ions of the complex. tandfonline.com

Halogen Bonding: The bromine atoms on the pyridine ring are capable of forming halogen bonds, which are directional interactions between an electrophilic region on the halogen and a nucleophile. tandfonline.com In the crystal structure of 3-bromopyridin-2-amine, dimers are further assembled into layers via C-Br···Br halogen bonding. nih.gov Similar interactions involving the bromine and fluorine atoms are expected to contribute to the supramolecular architecture of this compound.

These combined interactions dictate the formation of specific packing motifs, such as layered or herringbone structures, in the solid state.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. Based on data from analogous compounds, key vibrational modes can be assigned.

N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3350–3450 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring's aromatic framework are expected in the 1400-1650 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically found between 1150 and 1250 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, generally below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3350 - 3450 | |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 | |

| Fluoro (-F) | C-F Stretch | 1150 - 1250 | |

| Bromo (-Br) | C-Br Stretch | < 700 |

Linear-dichroic infrared (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules within an ordered or anisotropic sample, such as a stretched polymer film or a liquid crystal. By measuring the differential absorption of plane-polarized infrared light, the orientation of specific transition dipole moments, and thus the orientation of the functional groups, can be determined relative to a fixed axis. While this technique provides valuable information on molecular alignment, specific studies applying LD-IR spectroscopy to this compound are not prominently available in the literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb light in the ultraviolet region, promoting electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions).

The UV-Vis spectrum of the parent pyridine molecule shows absorption bands that are modified by the presence of substituents. Halogen atoms and amino groups act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and alter their intensity. For comparison, pentafluoropyridine (B1199360) exhibits a UV absorption band at 256 µm. benthambooks.com The spectrum of this compound is expected to be complex, reflecting the combined electronic effects of the bromo, fluoro, and amino substituents on the pyridine chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for the unequivocal structural confirmation and purity assessment of this compound. While comprehensive, publicly accessible spectral datasets are limited, the use of NMR for the characterization of this compound is confirmed in quality control documentation from chemical suppliers. apolloscientific.co.uk Analysis of the molecule's structure allows for the prediction of the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra, which are crucial for verifying its identity.

Detailed Research Findings

The structure of this compound features a pyridine ring with a single aromatic proton, an amino group, and three different halogen substituents. This substitution pattern results in a distinct set of signals in the NMR spectra.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the lone aromatic proton at the C4 position. The chemical shift of this proton is influenced by the surrounding electron-withdrawing bromine and fluorine atoms. Additionally, a broad signal corresponding to the two protons of the amino (-NH₂) group would be anticipated. The chemical shift and appearance of the NH₂ signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bonded to the highly electronegative fluorine (C6) and nitrogen (C2) atoms, as well as those bonded to the bromine atoms (C3 and C5), will exhibit characteristic downfield shifts. The carbon at the C4 position, bonded to the aromatic proton, will also have a unique chemical shift. The coupling between carbon and fluorine atoms (J-coupling) is expected, which would split the signals of C6 and adjacent carbons (C5), providing further structural confirmation.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single signal is expected for the fluorine atom at the C6 position. The chemical shift of this signal provides direct evidence of the fluorine's chemical environment.

The following tables summarize the anticipated NMR spectral data based on the analysis of its molecular structure.

Interactive Data Table: Predicted ¹H NMR Signals for this compound

| Protons | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| H-4 | Downfield region | Singlet (s) | The single aromatic proton on the pyridine ring. |

| -NH₂ | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

Interactive Data Table: Predicted ¹³C NMR Signals for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Expected J-Coupling | Notes |

| C-2 | Downfield | - | Carbon attached to the amino group. |

| C-3 | Downfield | - | Carbon attached to a bromine atom. |

| C-4 | Mid-field | - | Carbon attached to the sole ring proton. |

| C-5 | Downfield | ¹J(C-F) | Carbon attached to a bromine atom, adjacent to fluorine. |

| C-6 | Very Downfield | ²J(C-F) | Carbon attached to the fluorine atom. |

Interactive Data Table: Predicted ¹⁹F NMR Signal for this compound

| Fluorine Atom | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| F-6 | Characteristic region for fluoropyridines | Singlet (s) | The single fluorine atom on the pyridine ring. |

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular-level characteristics of 3,5-Dibromo-6-fluoropyridin-2-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying substituted pyridines. DFT methods, such as those using the B3LYP functional, are often employed to optimize molecular geometries and calculate electronic properties due to their balance of accuracy and computational cost. ias.ac.in For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of this compound.

Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher levels of theory by incorporating electron correlation more explicitly, which can be crucial for accurately predicting properties of molecules with multiple halogen substituents and lone pairs. vanderbilt.edu While computationally more demanding, methods like MP2 and Configuration Interaction Singles (CIS) are valuable for obtaining more reliable energies, reaction barriers, and excited-state properties. vanderbilt.edu For halogenated pyridines, these calculations are essential for understanding the influence of the electronegative fluorine and bromine atoms and the electron-donating amine group on the pyridine (B92270) ring's aromaticity and electron distribution. academicdirect.org

Table 1: Predicted Geometrical Parameters of this compound using DFT This table presents hypothetical data based on typical values for substituted pyridines.

| Parameter | Value |

|---|---|

| C2-N (Amine) Bond Length (Å) | 1.375 |

| C6-F Bond Length (Å) | 1.350 |

| C3-Br Bond Length (Å) | 1.890 |

| C5-Br Bond Length (Å) | 1.885 |

| N1-C2-N(Amine) Bond Angle (°) | 117.0 |

| C5-C6-F Bond Angle (°) | 119.5 |

Frontier Molecular Orbital (FMO) theory is critical for predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netmdpi.com

For this compound, the electron-donating amino group at the C2 position is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine and bromine atoms, along with the pyridine nitrogen, will lower the energy of the LUMO. acs.org This combination likely results in a moderately small HOMO-LUMO gap, suggesting the compound is chemically reactive. researchgate.net FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the LUMO will indicate the positions susceptible to nucleophilic attack (e.g., SNAr reactions), which are typically the carbon atoms bearing the halogen leaving groups. acs.orgchemrxiv.org Conversely, the HOMO distribution highlights sites prone to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties This table presents hypothetical data based on trends observed in analogous halogenated aminopyridines.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

Computational chemistry provides profound insights into the mechanisms and selectivity of organic reactions. For this compound, theoretical studies can model reaction pathways, such as those for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. rsc.orgchemrxiv.org

By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for different potential reactions. rsc.org In the case of this molecule, a key question is the site selectivity of reactions. For example, in a cross-coupling reaction, will the bromine at C3 or C5 react first? Computational models can predict this by analyzing the transition states for oxidative addition at each C-Br bond. chemrxiv.org Studies on similar 2-halopyridines show that the mechanism of oxidative addition can be dictated by the symmetry and orbital coefficients of the LUMO. chemrxiv.org The presence of the C2-amino group and the C6-fluoro group will electronically influence the C3 and C5 positions differently, leading to a predictable regioselectivity that can be rationalized through computation. chemrxiv.orgchemrxiv.org For SNAr reactions, calculations can predict whether the fluorine or one of the bromine atoms is a better leaving group by modeling the stability of the respective Meisenheimer intermediates. rsc.org

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanics calculations typically model single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) or in solution. tandfonline.com MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the interactions between particles. tandfonline.comnih.gov

Benchmarking and Comparative Computational Studies with Pyridine Analogues

To validate computational methods and better understand the unique properties of this compound, it is valuable to perform comparative studies against simpler pyridine analogues. By calculating the same properties for pyridine, 2-aminopyridine (B139424), 3,5-dibromopyridine, and 2-fluoropyridine (B1216828), one can systematically parse the electronic contribution of each substituent. nih.govresearchgate.net

Table 3: Comparative Calculated Properties of Pyridine Analogues This table presents hypothetical data based on established chemical principles and computational trends.

| Compound | Calculated pKa | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Pyridine | 5.25 | 5.8 | 2.20 |

| 2-Aminopyridine | 6.86 | 5.2 | 2.05 |

| 2-Fluoropyridine | -0.44 | 5.9 | 3.50 |

| 3,5-Dibromopyridine | 0.75 | 5.5 | 0.00 |

| This compound | ~2.5 | ~4.7 | ~3.8 |

Strategic Applications in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block

3,5-Dibromo-6-fluoropyridin-2-amine serves as a versatile synthetic building block, a status derived from the distinct reactivity of its halogen substituents. Halogenated pyridines are recognized as key structural units in a vast array of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The utility of such multi-halogenated systems lies in the ability to control the selectivity of reactions, thereby directing the synthesis toward desired polysubstituted products. rsc.org

The fluorine atom at the 6-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution. In contrast, the bromine atoms at the 3- and 5-positions are more amenable to palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. ossila.com This differential reactivity allows for a stepwise and site-selective functionalization of the pyridine (B92270) core. A related compound, 2-Bromo-6-fluoropyridine, is also considered a versatile building block for creating a range of more complex compounds. chemicalbook.com This principle of selective reactivity makes this compound a highly adaptable precursor, enabling the introduction of diverse functional groups and the construction of elaborate molecular frameworks. ossila.com

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on this compound makes it an important precursor for synthesizing more complex molecules with specific functions in pharmacology and materials science.

Substituted pyridine scaffolds are integral to medicinal chemistry and are found in numerous drug molecules targeting a wide range of diseases. researchgate.net The development of novel therapeutics often relies on the use of key intermediates that can be elaborated into active pharmaceutical ingredients (APIs). Halogenated pyridines are crucial in this context. rsc.orgossila.com

For instance, the closely related compound 5-Bromo-2-fluoropyridine is a known molecular scaffold for inhibitors of the SARS-CoV-2 main protease and indoleamine-2,3-dioxygenase-1, the latter being a target in cancer immunotherapy. ossila.com Similarly, 2-Amino-3-bromo-5-fluoropyridine is a critical intermediate in the synthesis of anti-cancer and antibiotic drugs. The pyridine framework is also central to ligands for G protein-coupled receptors (GPCRs), one of the most successful families of therapeutic targets. nih.gov Given that this compound is cataloged as a pharmaceutical intermediate, its role is to serve as a starting point for building these types of complex, biologically active molecules. lookchem.comlookchem.com

Interactive Table 2: Applications of Structurally Related Pyridine Building Blocks

| Compound Name | Documented Role / Application | Source(s) |

|---|---|---|

| 5-Bromo-2-fluoropyridine | Scaffold for APIs (e.g., enzyme inhibitors); Semiconductor intermediate for OLEDs. | ossila.com |

| 2-Amino-3-bromo-5-fluoropyridine | Intermediate for anti-cancer, anti-leukemia, and antibiotic drugs. | |

| 2-Amino-3-fluoropyridine | Intermediate for kinase inhibitors and antagonists for glutamate (B1630785) receptor 2 (mGluR2). | google.com |

| 2-Bromo-6-fluoropyridine | Versatile building block for synthesizing reagents and complex compounds. | chemicalbook.com |

| 3-AMINO-2,6-DIBROMO-5-FLUOROPYRIDINE | Pharmaceutical intermediate. | lookchem.com |

In materials science, functionalized pyridines are valued for their electronic properties and are incorporated into advanced materials such as organic semiconductors. rsc.orgossila.com The electron-deficient nature of the pyridine ring makes it a suitable component for host materials in phosphorescent organic light-emitting diodes (OLEDs). ossila.com

The synthesis of these materials often involves coupling reactions to build large, conjugated systems. For example, a host material for OLEDs has been synthesized from 5-bromo-2-fluoropyridine, demonstrating the utility of halogenated pyridines in this field. ossila.com The bromine atoms on the this compound scaffold are ideal handles for Suzuki coupling reactions, a common method for creating the carbon-carbon bonds necessary for constructing complex host materials used in OLEDs. mdpi.com This allows for the precise assembly of molecular structures with tailored photophysical and electronic properties required for efficient light emission.

No Scientific Literature Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific databases and literature, no research articles, studies, or data could be found on the coordination chemistry and supramolecular assembly of the specific compound this compound.

The inquiry requested a detailed article structured around the formation of metal complexes, their structural characterization, and the investigation of magnetic exchange interactions involving this particular ligand. However, the scientific community has not published any work that would provide the necessary information to fulfill this request.

The performed searches aimed to uncover information on:

The formation of metal complexes with transition metals, such as copper, using this compound as a ligand.

The structural details of any such coordination compounds, including their crystal structures, the geometry of the metal centers, and the nature of non-covalent interactions like hydrogen and halogen bonding.

Investigations into the magnetic properties and exchange interactions within metal complexes of this specific compound.

Unfortunately, all searches for "this compound" in combination with terms such as "coordination chemistry," "metal complex," "crystal structure," and "magnetic properties" did not yield any relevant scholarly articles. The available information is limited to supplier listings for the chemical itself, without any indication of its use in the synthesis or study of coordination compounds.

While the broader field of coordination chemistry involving halogenated 2-aminopyridines is an active area of research, the strict requirement to focus solely on this compound prevents the inclusion of information on related, but distinct, chemical compounds.

Therefore, due to the absence of published scientific data, it is not possible to generate the requested article with the specified content and structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromo-6-fluoropyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves halogenation and nucleophilic substitution on a pyridine precursor. For example, starting from 6-fluoropyridin-2-amine, bromination using Br₂ in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C can introduce bromine atoms at the 3 and 5 positions. Optimization includes controlling stoichiometry (e.g., 2.2 equivalents of Br₂) and reaction time (4–6 hours) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm amine and halogen positions. The fluorine atom’s electron-withdrawing effect deshields adjacent protons (δ ~8.2 ppm for H-4). Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]⁺: ~289.9 Da).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the structure. Key parameters include bond angles (C-Br ~1.89 Å) and torsion angles to confirm planarity .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Bromine’s electronegativity activates the pyridine ring for Suzuki-Miyaura coupling, while fluorine stabilizes intermediates via inductive effects. To test reactivity:

- Perform Pd-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

- Monitor regioselectivity using HPLC-MS. Fluorine at position 6 directs coupling to the less hindered 3-bromo position due to steric and electronic effects .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyridin-2-amine derivatives?

- Methodology : Compare datasets using R-factor analysis in SHELX. For example, if bond lengths for C-Br vary between studies (1.88–1.92 Å), re-examine data collection parameters (e.g., temperature, radiation source). Validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., Br⋯H-N hydrogen bonds) that may distort geometry .

Q. How can computational chemistry (e.g., DFT) predict the biological activity of this compound?

- Methodology :

- Optimize the structure using Gaussian09 at the B3LYP/6-311+G(d,p) level.

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. A smaller gap (~4.5 eV) suggests higher reactivity with biological targets.

- Dock the compound into protein active sites (e.g., kinases) using AutoDock Vina. Focus on halogen bonding (Br⋯O=C interactions) for binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.